molecular formula C5H3Cl2NS B13531544 3,5-Dichloropyridine-2-thiol

3,5-Dichloropyridine-2-thiol

Cat. No.: B13531544
M. Wt: 180.05 g/mol
InChI Key: QJISUYXAYWGCGX-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine-2-thiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is attached at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloropyridine-2-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, starting from 2-aminopyridine, chlorination can yield 2-amino-3,5-dichloropyridine, which can then be further modified to introduce the thiol group . Another method involves the nucleophilic substitution of chlorinated pyridines with sulfur-containing nucleophiles under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, nitric acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions include substituted pyridines, disulfides, sulfonic acids, and various heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3Cl2NS

Molecular Weight

180.05 g/mol

IUPAC Name

3,5-dichloro-1H-pyridine-2-thione

InChI

InChI=1S/C5H3Cl2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)

InChI Key

QJISUYXAYWGCGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)NC=C1Cl)Cl

Origin of Product

United States

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